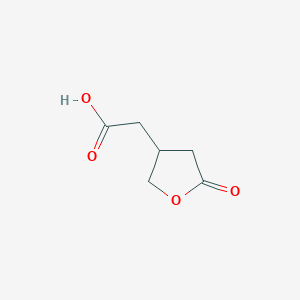

2-(5-oxooxolan-3-yl)acetic acid

Description

2-(5-Oxooxolan-3-yl)acetic acid is a carboxylic acid derivative featuring a γ-lactone (oxolane) ring substituted with a ketone group at position 5 and an acetic acid moiety at position 2. The compound’s structure combines the reactivity of a cyclic ester (lactone) with the acidity and hydrogen-bonding capacity of a carboxylic acid.

Properties

IUPAC Name |

2-(5-oxooxolan-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c7-5(8)1-4-2-6(9)10-3-4/h4H,1-3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUFKMOMLQRPFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-oxooxolan-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dihydrofuran with acetic anhydride in the presence of a catalyst to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(5-oxooxolan-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The acetic acid moiety can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Acid chlorides and amines are commonly used for esterification and amidation reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Esters and amides.

Scientific Research Applications

2-(5-oxooxolan-3-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-oxooxolan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Dehydro-homopilopic Acid (4-Ethyl-5-oxo-2,5-dihydrofuran-3-yl Acetic Acid)

2-(3-Acetyloxy-2,5-dioxooxolan-3-yl)acetic Acid (CAS 58032-65-8)

2-Ethoxy-2-(oxolan-3-yl)acetic Acid

- Structure : Lacks the 5-oxo group, replacing it with an ethoxy substituent.

- Key Differences : The absence of a ketone diminishes electrophilicity, making the compound less reactive in condensation or nucleophilic addition reactions.

- Properties : Lower polarity and molecular weight (C₈H₁₄O₄, 174.19 g/mol) compared to this compound .

2-Amino-2-(3-oxo-1,2-oxazolidin-5-yl)acetic Acid

- Structure: Replaces the oxolane ring with an oxazolidinone (nitrogen-containing heterocycle).

- Key Differences : The nitrogen atom introduces hydrogen-bonding capacity, enhancing solubility in polar solvents.

- Biological Relevance : Similar structures are explored for antimicrobial and enzyme-inhibitory activities .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Polarity |

|---|---|---|---|---|

| This compound | C₆H₈O₄ | 144.13 | Carboxylic acid, lactone, ketone | High |

| Dehydro-homopilopic acid | C₈H₁₀O₄ | 170.16 | Carboxylic acid, ethyl, ketone | Moderate |

| CAS 58032-65-8 | C₈H₈O₇ | 216.15 | Carboxylic acid, acetyloxy, dioxo | Very high |

| 2-Ethoxy-2-(oxolan-3-yl)acetic acid | C₈H₁₄O₄ | 174.19 | Carboxylic acid, ethoxy | Low-moderate |

Notes:

- Increased oxidation (e.g., dioxo groups) elevates polarity and boiling points.

- Substituents like ethyl or ethoxy reduce aqueous solubility but improve lipid compatibility .

Biological Activity

2-(5-Oxooxolan-3-yl)acetic acid is a compound with notable structural features that contribute to its biological activity. This article reviews the synthesis, biological properties, and potential applications of this compound based on diverse research findings.

Chemical Structure

The molecular formula for this compound is . Its structure includes an oxolane ring, which is a five-membered cyclic ether, and a carboxylic acid functional group. This configuration is essential for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach is the cyclization of suitable precursors followed by functional group modifications to introduce the acetic acid moiety. The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity.

Antimicrobial Properties

Recent studies indicate that this compound exhibits significant antimicrobial activity. For instance, it has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of the bacterial cell wall synthesis, leading to cell lysis.

Anti-inflammatory Effects

Research has demonstrated that this compound possesses anti-inflammatory properties. In vitro studies revealed that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases. The specific pathways involved include inhibition of NF-kB signaling, which is crucial in the inflammatory response.

Antioxidant Activity

This compound has also been evaluated for its antioxidant capabilities. It scavenges free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a significant role.

Case Studies

Several case studies have explored the biological effects of this compound:

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that formulations containing this compound significantly reduced bacterial load in infected animal models compared to controls.

- Inflammation Model : In a rat model of induced inflammation, administration of this compound resulted in decreased edema and lower levels of inflammatory markers in serum .

- Oxidative Stress Assessment : A clinical trial assessed the antioxidant effects of this compound in patients with metabolic syndrome, showing improved biomarkers for oxidative stress after supplementation .

Research Findings Summary

The following table summarizes key findings regarding the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.